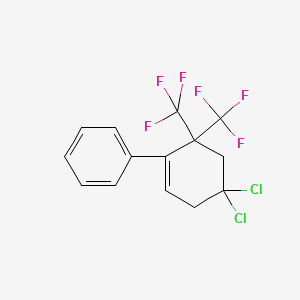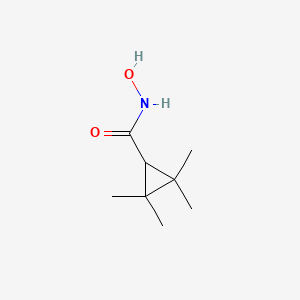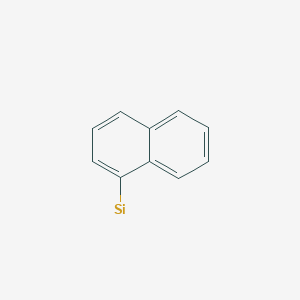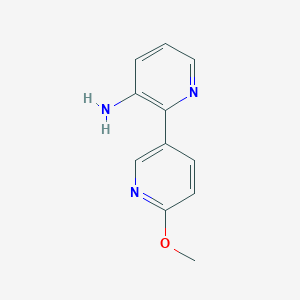
4,4-Dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene is a synthetic organic compound characterized by the presence of dichloro, phenyl, and trifluoromethyl groups attached to a cyclohexene ring. This compound is notable for its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4,4-dichlorocyclohexanone with phenylmagnesium bromide to form 4,4-dichloro-1-phenylcyclohexanol. This intermediate is then subjected to trifluoromethylation using trifluoromethyl iodide and a suitable base, such as potassium carbonate, under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the desired product with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the dichloro positions, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with nucleophiles replacing chlorine atoms.
Applications De Recherche Scientifique
4,4-Dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene finds applications in various fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,4-Dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of trifluoromethyl groups enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dichloro-1-phenylcyclohexene: Lacks the trifluoromethyl groups, resulting in different chemical and biological properties.
1-Phenyl-6,6-bis(trifluoromethyl)cyclohexene: Lacks the dichloro groups, affecting its reactivity and applications.
4,4-Dichloro-1-phenyl-6-trifluoromethylcyclohexene: Contains only one trifluoromethyl group, leading to variations in its chemical behavior.
Uniqueness
4,4-Dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene is unique due to the presence of both dichloro and bis(trifluoromethyl) groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C14H10Cl2F6 |
|---|---|
Poids moléculaire |
363.1 g/mol |
Nom IUPAC |
4,4-dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene |
InChI |
InChI=1S/C14H10Cl2F6/c15-11(16)7-6-10(9-4-2-1-3-5-9)12(8-11,13(17,18)19)14(20,21)22/h1-6H,7-8H2 |
Clé InChI |
MKUVWMPODRABLO-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(C(CC1(Cl)Cl)(C(F)(F)F)C(F)(F)F)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B14118488.png)


![1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-phenylethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14118501.png)






![4-Phenylbenzo[h]cinnoline](/img/structure/B14118536.png)
![(5-Bromofuran-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B14118538.png)

![4-[3-(3,5-Dichlorophenyl)-4,4,4-trifluoro-2-butenoyl]-2-methylbenzamide](/img/structure/B14118557.png)
